2-Chloro-3-methoxyaniline
Overview
Description
2-Chloro-3-methoxyaniline is an organic compound with the molecular formula C7H8ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a methoxy group at the third position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-methoxyaniline can be synthesized through several methods. One common method involves the reduction of 2-chloro-3-nitroanisole. This process typically involves the use of iron powder and acetic acid in ethanol, with the reaction mixture being heated under reflux conditions for several hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of 2-chloroanisole followed by catalytic hydrogenation. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Iron powder and acetic acid are commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methoxyaniline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- 2-Chloroaniline
- 3-Methoxyaniline
- 4-Chloro-3-methoxyaniline
- 2-Chloro-5-methoxyaniline
Comparison: 2-Chloro-3-methoxyaniline is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its analogs. Additionally, the methoxy group can influence the compound’s electronic properties, making it useful in specific synthetic applications .
Properties
IUPAC Name |
2-chloro-3-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPVZYDSURGWSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626318 | |
Record name | 2-Chloro-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113206-03-4 | |
Record name | 2-Chloro-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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